

spectroscopic data of 4-(1H-imidazol-2-yl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1H-imidazol-2-yl)benzonitrile**

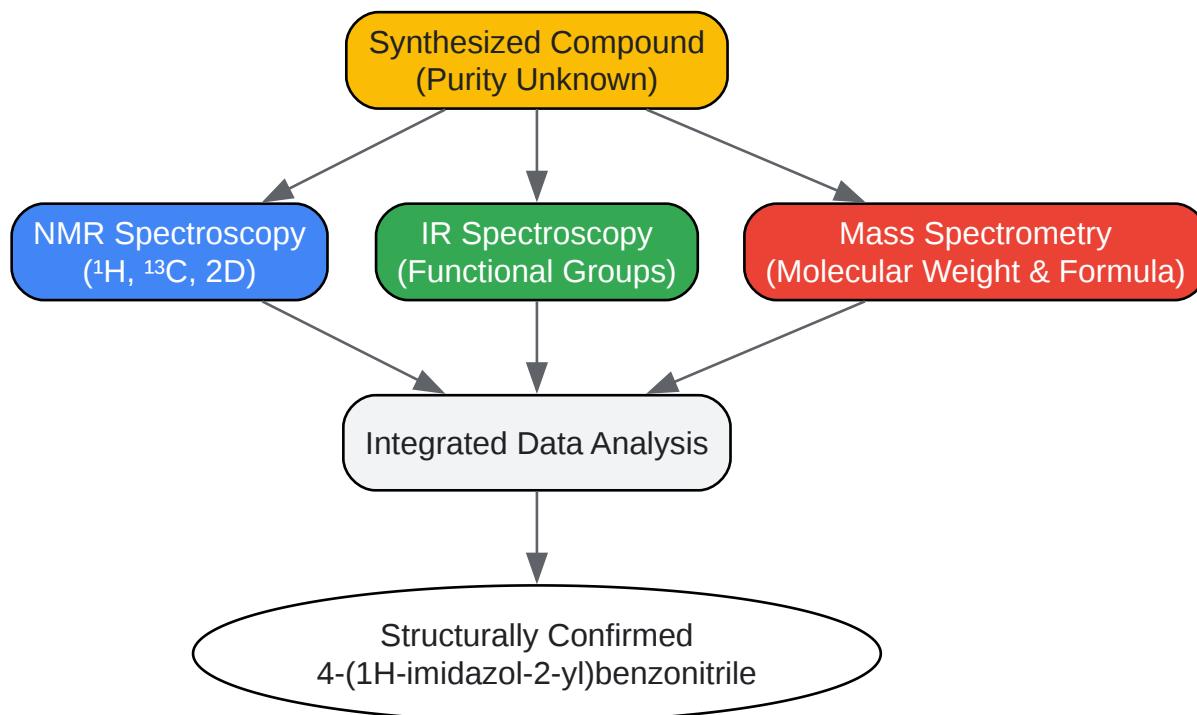
Cat. No.: **B1298953**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-(1H-imidazol-2-yl)benzonitrile**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **4-(1H-imidazol-2-yl)benzonitrile** (CAS No. 98298-49-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] As direct, published experimental spectra for this specific molecule are not widely available, this document serves as an expert-driven, predictive guide. We will detail the underlying principles, step-by-step experimental protocols, and expected data for core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures, providing researchers with a robust, self-validating system for structural confirmation and purity assessment.


Introduction: The Molecular Blueprint

4-(1H-imidazol-2-yl)benzonitrile is a bifunctional aromatic compound featuring a benzonitrile moiety linked to the C2 position of an imidazole ring. Its molecular formula is $C_{10}H_7N_3$ with a molecular weight of 169.18 g/mol.^{[2][3]} The imidazole ring is a critical pharmacophore in many biologically active molecules, while the nitrile group is a versatile synthetic handle.^[4] Accurate and unambiguous structural elucidation is the cornerstone of any research and development

program. This guide establishes the expected spectroscopic signature of this molecule, empowering researchers to confidently verify its synthesis and purity.

Below is the chemical structure and a workflow diagram outlining the comprehensive characterization process.

Caption: Chemical structure of **4-(1H-imidazol-2-yl)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For **4-(1H-imidazol-2-yl)benzonitrile**, ^1H NMR will confirm the number and environment of all protons, particularly the substitution pattern on the benzene ring and the integrity of the imidazole ring. ^{13}C NMR complements this by mapping the carbon

framework. We recommend acquisition in a solvent like DMSO-d₆, which is adept at solubilizing polar heterocyclic compounds and allows for clear observation of the exchangeable N-H proton.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the solvent residual peak.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.^[5] Ensure the instrument is properly tuned and shimmed for optimal resolution.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 16 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted Spectroscopic Data & Interpretation

The following tables summarize the expected NMR signals. Chemical shifts are predicted based on the analysis of similar structures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment
~13.0	br s	-	1H	Imidazole N-H
~8.20	d	~8.4	2H	Benzonitrile H-2', H-6'
~7.95	d	~8.4	2H	Benzonitrile H-3', H-5'

| ~7.40 | s | - | 2H | Imidazole H-4, H-5 |

Interpretation:

- The two doublets in the aromatic region (~8.20 and ~7.95 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing imidazole group (H-2', H-6') are expected to be further downfield than those ortho to the nitrile group (H-3', H-5').
- The two imidazole protons (H-4, H-5) are chemically equivalent due to tautomerism and are expected to appear as a single signal.
- The N-H proton is expected as a broad singlet at a very downfield chemical shift, which will disappear upon D₂O exchange.

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO-d₆)

Predicted Shift (δ , ppm)	Assignment
~145.0	Imidazole C-2
~133.0	Benzonitrile C-3', C-5'
~132.5	Benzonitrile C-1'
~129.5	Benzonitrile C-2', C-6'
~122.0	Imidazole C-4, C-5
~118.5	Nitrile C≡N

| ~111.0 | Benzonitrile C-4' |

Interpretation:

- The nitrile carbon (C≡N) is expected around 118.5 ppm.[9]
- The imidazole C-2, being attached to the aromatic ring and between two nitrogen atoms, will be the most downfield carbon of the heterocyclic ring.
- Four distinct signals are expected for the benzonitrile ring carbons, confirming the para-substitution pattern.

Caption: Numbering scheme for NMR signal assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting Expertise & Rationale

FT-IR spectroscopy is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this target molecule, the most diagnostic absorption band is the C≡N (nitrile) stretch. This vibration gives rise to a sharp, intense signal in a region of the spectrum that is typically uncongested, making it an unmistakable marker. Additionally, IR can confirm the presence of the N-H bond and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
- Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum of the empty stage. This is crucial for removing atmospheric (CO_2 , H_2O) and instrumental artifacts.
- Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
- Data Acquisition: Collect the spectrum over the range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Predicted Spectroscopic Data & Interpretation

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3300 - 3100	Broad, Medium	N-H Stretch	Imidazole N-H
3150 - 3050	Medium-Weak	C-H Stretch	Aromatic C-H
2230 - 2220	Sharp, Strong	C≡N Stretch	Nitrile
1610 - 1580	Medium	C=C Stretch	Aromatic Ring
1550 - 1480	Medium-Strong	C=N / C=C Stretch	Imidazole Ring

| 850 - 810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Interpretation:

- The definitive peak for structural confirmation is the sharp, strong nitrile absorption expected around 2225 cm^{-1} .^[10] Its presence is a primary validation point.
- A broad band above 3100 cm^{-1} indicates the N-H stretching, characteristic of the imidazole group, with broadening due to intermolecular hydrogen bonding.^[11]
- The presence of sharp peaks just above 3000 cm^{-1} (aromatic C-H) and a strong out-of-plane bending peak around 830 cm^{-1} further supports the 1,4-disubstituted aromatic structure.

Mass Spectrometry: Confirming Molecular Identity Expertise & Rationale

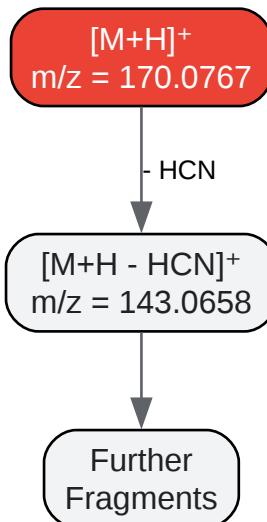
Mass spectrometry provides two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that will keep the molecule intact, primarily forming the protonated molecular ion $[\text{M}+\text{H}]^+$. This analysis unequivocally confirms that the synthesized compound has the correct mass and formula.

Experimental Protocol: High-Resolution ESI-MS (ESI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 0.1\text{ mg/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.^[12] Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
- Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$) via a syringe pump.
- Data Acquisition:
 - Ionization Mode: Positive ion mode.
 - Mass Range: $\text{m/z } 50\text{--}500$.

- Source Parameters: Optimize capillary voltage (~3.5 kV), nebulizer gas pressure, and drying gas temperature and flow to achieve a stable signal.

Predicted Spectroscopic Data & Interpretation


Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Species	Calculated m/z	Observed m/z	Interpretation
$[\text{C}_{10}\text{H}_8\text{N}_3]^+ ([\text{M}+\text{H}]^+)$	170.0767	Within 5 ppm	Protonated Molecular Ion
$[\text{C}_{10}\text{H}_7\text{N}_2]^+$	143.0658	-	Loss of HCN (27.01 Da)

| $[\text{C}_8\text{H}_6\text{N}]^+$ | 116.0546 | - | Fragmentation of imidazole |

Interpretation:

- Primary Confirmation: The most crucial observation will be the base peak corresponding to the protonated molecule, $[\text{M}+\text{H}]^+$. For $\text{C}_{10}\text{H}_7\text{N}_3$, the exact mass of the neutral molecule is 169.0639. The protonated species $[\text{C}_{10}\text{H}_8\text{N}_3]^+$ has a calculated m/z of 170.0767.^[2] An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition.
- Fragmentation Analysis: Under slightly higher energy conditions (in-source CID), fragmentation can be observed. The most likely fragmentation pathway is the loss of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment at m/z ~143. This provides secondary structural support.

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion

The structural integrity of **4-(1H-imidazol-2-yl)benzonitrile** can be confidently established through a synergistic application of NMR, IR, and MS. The key identifying features are:

- NMR: A 1,4-disubstituted aromatic pattern and characteristic imidazole proton/carbon signals.
- IR: A sharp and strong nitrile ($C\equiv N$) stretch near 2225 cm^{-1} .
- HRMS: A protonated molecular ion $[M+H]^+$ with an m/z value matching the calculated exact mass of 170.0767.

By following the protocols and matching experimental results to the predictive data outlined in this guide, researchers can achieve an authoritative and trustworthy characterization of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1H-Imidazol-2-yl)benzonitrile Research Chemical [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. ijrpc.com [ijrpc.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 10. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic data of 4-(1H-imidazol-2-yl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298953#spectroscopic-data-of-4-1h-imidazol-2-yl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com